molecular formula C15H10Br2N2O2 B15181623 1,3-Dibromo-5,5-diphenylimidazolidine-2,4-dione CAS No. 92426-30-7

1,3-Dibromo-5,5-diphenylimidazolidine-2,4-dione

Cat. No.: B15181623
CAS No.: 92426-30-7
M. Wt: 410.06 g/mol
InChI Key: YHELUCUIFBBFGG-UHFFFAOYSA-N
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Description

1,3-Dibromo-5,5-diphenylimidazolidine-2,4-dione is a brominated organic compound with the molecular formula C15H10Br2N2O2. It is a derivative of imidazolidine-2,4-dione and is characterized by the presence of two bromine atoms and two phenyl groups. This compound is known for its use in various chemical reactions and applications in scientific research.

Preparation Methods

1,3-Dibromo-5,5-diphenylimidazolidine-2,4-dione can be synthesized through the bromination of 5,5-diphenylimidazolidine-2,4-dione. The reaction typically involves the use of bromine as the brominating agent. The process is carried out under controlled conditions to ensure the selective bromination at the 1 and 3 positions of the imidazolidine ring. The reaction is usually conducted in an organic solvent such as chloroform or dichloromethane, and the product is purified through recrystallization .

Chemical Reactions Analysis

1,3-Dibromo-5,5-diphenylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Dibromo-5,5-diphenylimidazolidine-2,4-dione has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-dibromo-5,5-diphenylimidazolidine-2,4-dione involves the release of bromine atoms, which can interact with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The compound’s antimicrobial properties are attributed to its ability to disrupt the cell membranes of microorganisms .

Comparison with Similar Compounds

1,3-Dibromo-5,5-diphenylimidazolidine-2,4-dione can be compared with other brominated imidazolidine derivatives, such as:

The uniqueness of this compound lies in its specific bromination pattern and the presence of phenyl groups, which influence its reactivity and applications in various fields.

Properties

CAS No.

92426-30-7

Molecular Formula

C15H10Br2N2O2

Molecular Weight

410.06 g/mol

IUPAC Name

1,3-dibromo-5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C15H10Br2N2O2/c16-18-13(20)15(19(17)14(18)21,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

YHELUCUIFBBFGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2Br)Br)C3=CC=CC=C3

Origin of Product

United States

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